molecular formula C13H14N2O5 B2360326 1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-2-pyrrolidinecarboxylic acid CAS No. 1610362-05-4

1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-2-pyrrolidinecarboxylic acid

Cat. No.: B2360326
CAS No.: 1610362-05-4
M. Wt: 278.264
InChI Key: QKUYXNJOXGLMEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-2-pyrrolidinecarboxylic acid typically involves multiple steps, starting with the preparation of the benzodioxole and pyrrolidine precursors. One common synthetic route includes the following steps :

    Preparation of Benzodioxole Precursor: The benzodioxole moiety can be synthesized through the condensation of catechol with formaldehyde, followed by cyclization.

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of a suitable amine with a carbonyl compound, followed by cyclization.

    Coupling Reaction: The benzodioxole and pyrrolidine precursors are then coupled using a suitable coupling reagent, such as a carbodiimide, to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques .

Chemical Reactions Analysis

1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-2-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzodioxole or pyrrolidine rings are replaced with other groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-2-pyrrolidinecarboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-2-pyrrolidinecarboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which contribute to its diverse range of applications and potential therapeutic benefits.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylcarbamoyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c16-12(17)9-2-1-5-15(9)13(18)14-8-3-4-10-11(6-8)20-7-19-10/h3-4,6,9H,1-2,5,7H2,(H,14,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUYXNJOXGLMEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)NC2=CC3=C(C=C2)OCO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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